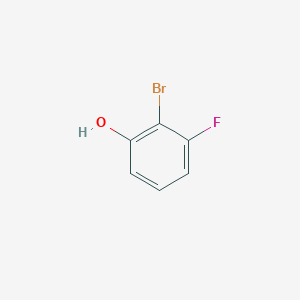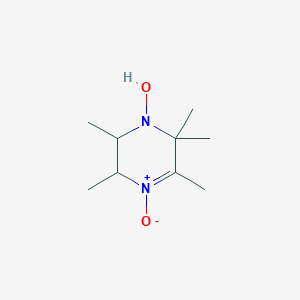
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide, also known as PDP, is a chemical compound that has been studied for its potential applications in scientific research. PDP is a highly stable and water-soluble compound that has shown promising results in a variety of research fields.
Wirkmechanismus
The mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which may contribute to its neuroprotective and anti-tumor effects.
Biochemische Und Physiologische Effekte
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can increase the viability of neuronal cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can improve cognitive function and reduce the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its stability and water solubility, which makes it easy to work with and administer. Additionally, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have low toxicity and minimal side effects. However, one limitation of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. One potential area of research is the development of new drugs based on the structure of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide and its potential applications in treating neurodegenerative diseases and cancer. Finally, studies are needed to determine the optimal dosage and administration of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide for different applications.
Synthesemethoden
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylpyrazine with hydrogen peroxide and a catalyst. The resulting compound is then oxidized to produce 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. The synthesis method of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been studied for its potential applications in a variety of research fields, including neuroscience, cancer research, and drug development. In neuroscience, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have anti-tumor effects and may have potential applications in developing new cancer therapies. In drug development, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been used as a model compound for developing new drugs with similar properties.
Eigenschaften
CAS-Nummer |
118176-36-6 |
|---|---|
Produktname |
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-hydroxy-2,3,5,5,6-pentamethyl-1-oxido-2,3-dihydropyrazin-1-ium |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6-7,13H,1-5H3 |
InChI-Schlüssel |
FSBCMDYEKJICND-UHFFFAOYSA-N |
SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
Kanonische SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



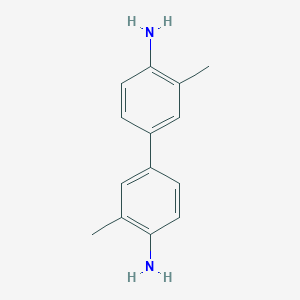
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
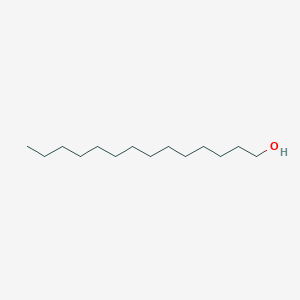
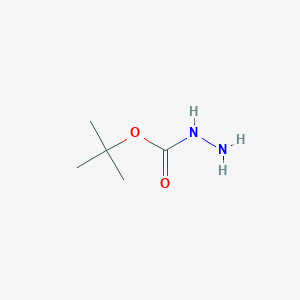
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
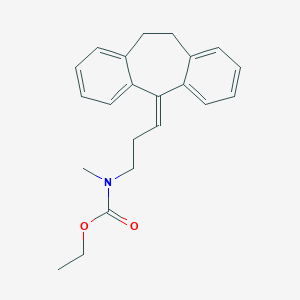
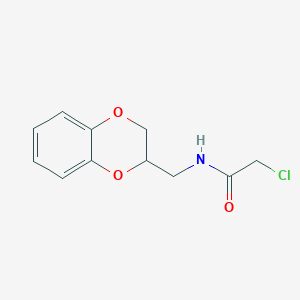



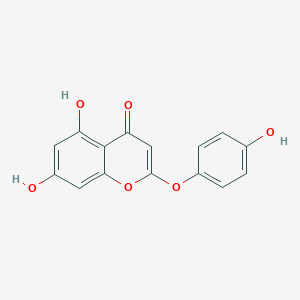

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
